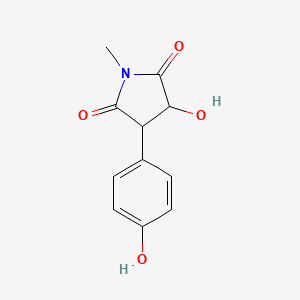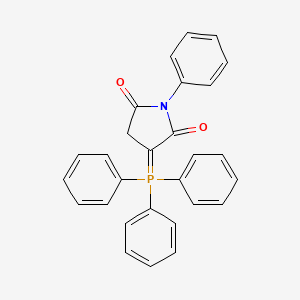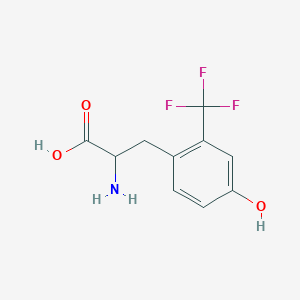
3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione is a complex organic compound with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with a suitable amine, followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including antioxidant and anti-inflammatory effects.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. The hydroxy and hydroxyphenyl groups enable the compound to participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activities and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-pyranones: These compounds share a similar hydroxy group arrangement and exhibit comparable biological activities.
Kojic Acid: A natural product with a 3-hydroxy-4-pyranone scaffold, known for its skin-whitening and antioxidant properties.
Maltol: Another 3-hydroxy-4-pyranone derivative with applications in food and pharmaceuticals.
Uniqueness
3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione stands out due to its unique pyrrolidine ring structure, which imparts distinct chemical and biological properties. This structural difference allows for specific interactions and applications not observed in similar compounds.
Eigenschaften
CAS-Nummer |
61837-69-2 |
|---|---|
Molekularformel |
C11H11NO4 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
3-hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO4/c1-12-10(15)8(9(14)11(12)16)6-2-4-7(13)5-3-6/h2-5,8-9,13-14H,1H3 |
InChI-Schlüssel |
URRGUVWIMIPKPY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(C(C1=O)O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12871164.png)
![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B12871167.png)




![Octahydrocyclopenta[c]pyrrole-5-carbonitrile](/img/structure/B12871210.png)


![1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871246.png)
